molecular formula C16H20N2O4S2 B13643982 7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide

7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide

Cat. No.: B13643982
M. Wt: 368.5 g/mol
InChI Key: BLAHAZOGZYPHSN-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide is a complex organic compound with a unique structure that combines elements of sulfonyl, pyrrolo, and benzothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then cyclized under specific conditions to form the desired benzothiazole ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
  • Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide

Uniqueness

7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

7-(4-methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-11-2-5-13(6-3-11)24(21,22)18-9-12-4-7-16-14(15(12)10-18)8-17-23(16,19)20/h2-3,5-6,14,16-17H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAHAZOGZYPHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C4CNS(=O)(=O)C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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